molecular formula C10H9N3O2 B12101110 3-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid

3-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B12101110
M. Wt: 203.20 g/mol
InChI Key: KUGKEZNYKGQPNB-UHFFFAOYSA-N
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Description

3-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate. This reaction proceeds under controlled conditions to yield the desired triazole derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Mechanism of Action

The mechanism of action of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound induces apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid is unique due to its specific combination of the triazole ring and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-(4-methyl-1,2,4-triazol-3-yl)benzoic acid

InChI

InChI=1S/C10H9N3O2/c1-13-6-11-12-9(13)7-3-2-4-8(5-7)10(14)15/h2-6H,1H3,(H,14,15)

InChI Key

KUGKEZNYKGQPNB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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